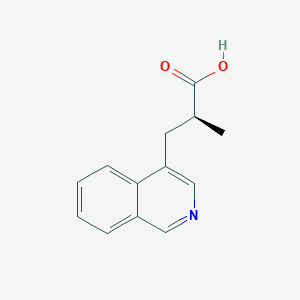

(2S)-3-Isoquinolin-4-yl-2-methylpropanoic acid

Description

Properties

IUPAC Name |

(2S)-3-isoquinolin-4-yl-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9(13(15)16)6-11-8-14-7-10-4-2-3-5-12(10)11/h2-5,7-9H,6H2,1H3,(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFZCMFRPYPBSN-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CN=CC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Isoquinolin-4-yl-2-methylpropanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as an isoquinoline derivative, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced technologies can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Isoquinolin-4-yl-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline carboxylic acids, while reduction can produce isoquinoline alcohols or amines.

Scientific Research Applications

(2S)-3-Isoquinolin-4-yl-2-methylpropanoic acid has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-3-Isoquinolin-4-yl-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Aromatic Heterocycle Variants

- (2S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid (CAS 332-80-9, ): Replaces isoquinoline with a methylimidazole group. The imidazole’s smaller ring size and basic nitrogen may enhance solubility in aqueous environments but reduce aromatic stacking interactions .

- (2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid (CAS 46924-53-2, ): Features a tert-butoxycarbonyl (Boc)-protected imidazole. The Boc group stabilizes the compound during synthesis but must be removed for biological activity, unlike the target compound’s inherently active isoquinoline .

Functional Group Modifications

- (2S)-2-hydrazinyl-3-[3-hydroxy-4-(phosphonooxy)phenyl]-2-methylpropanoic acid (): Incorporates hydrazine and phosphonooxy groups.

- 4-Hydroxy-L-isoleucine (): A branched-chain amino acid derivative with hydroxyl and methyl groups. While structurally distinct, its stereochemical complexity highlights the importance of chirality in biological activity—a factor critical to the target compound’s design .

Data Tables

Research Findings and Implications

- Stereochemical Impact : The (2S) configuration in the target compound and its analogues (e.g., ) is crucial for enantioselective interactions with biological targets, such as enzymes or transporters .

- Aromatic System Trade-offs: Isoquinoline’s extended conjugation (vs. imidazole or quinoline) may improve binding to hydrophobic pockets but reduce solubility, necessitating formulation adjustments .

- Functional Group Dynamics : Methyl groups (e.g., C2-methyl in the target compound) improve metabolic stability by blocking oxidative degradation pathways, a feature absent in hydroxyl- or hydrazine-containing analogues .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of (2S)-3-Isoquinolin-4-yl-2-methylpropanoic acid?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including chiral center formation and coupling reactions. For example, similar compounds (e.g., (2S)-2-amino-3-(4-fluorophenyl)propanoic acid) are synthesized via hydrolysis of ester intermediates using LiOH in THF/water mixtures, followed by acid-base extraction for purification . Enantiomeric purity can be maintained using tert-butoxycarbonyl (Boc) protecting groups during synthesis.

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm stereochemistry and substituent positions, as demonstrated for structurally related amino acids .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to assess purity, referencing impurity profiles from pharmacopeial standards (e.g., EP impurity guidelines for propanoic acid derivatives) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. How can researchers evaluate the stability of this compound under varying experimental conditions?

- Methodological Answer : Accelerated stability studies under stressors (e.g., heat, light, pH extremes) using protocols similar to those for hydroxycinnamic acids . Monitor degradation via HPLC and track chiral integrity with chiral stationary phase chromatography .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments) for this compound?

- Methodological Answer :

- 2D NMR Techniques : Use COSY, HSQC, and NOESY to assign ambiguous proton environments and confirm stereochemistry .

- Isotopic Labeling : Introduce deuterium at reactive sites (e.g., methyl groups) to simplify splitting patterns .

- Computational Modeling : Compare experimental data with DFT-calculated NMR chemical shifts (software: Gaussian, ADF) .

Q. How can enantiomeric excess (ee) be optimized during synthesis to avoid racemization?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric catalysis (e.g., BINOL-derived catalysts) for stereoselective bond formation .

- Low-Temperature Reactions : Conduct coupling steps at ≤0°C to minimize epimerization .

- Enzymatic Resolution : Lipases or esterases (e.g., Candida antarctica lipase B) to selectively hydrolyze undesired enantiomers .

Q. What strategies mitigate by-product formation in the synthesis of isoquinoline-containing propanoic acids?

- Methodological Answer :

- Protecting Group Optimization : Use acid-labile groups (e.g., Boc) for amine or hydroxyl functionalities to prevent unwanted cyclization .

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates and reduce side reactions .

- Real-Time Monitoring : In-situ FTIR or Raman spectroscopy to detect reactive intermediates and adjust reaction kinetics .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity studies of this compound?

- Methodological Answer :

- Impurity Profiling : Use EP-grade impurity standards (e.g., propanoic acid derivatives ) to quantify trace contaminants via LC-MS.

- Dose-Response Calibration : Normalize bioactivity data against purity-adjusted concentrations .

- Strict Storage Protocols : Store samples at -20°C under inert gas (e.g., argon) to prevent degradation, as seen in hydroxypropanoic acid analogs .

Q. What are the limitations of using computational models to predict the pharmacokinetics of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.